2,4-Dihydroxyacetophenone 5-sulfate 2,4-Dihydroxyacetophenone 5-sulfate 2, 4-Dihydroxyacetophenone 5-sulfate belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2, 4-Dihydroxyacetophenone 5-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxyacetophenone 5-sulfate is primarily located in the cytoplasm.
2-O-sulfate-4-hydroxyacetophenone is an acetophenone substituted by a sulfooxy group at position 2 and by a hydroxy group at position 4. It has a role as a mouse metabolite. It is a member of acetophenones, an aryl sulfate and a member of phenols.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1860502
InChI: InChI=1S/C8H8O6S/c1-5(9)7-3-2-6(10)4-8(7)14-15(11,12)13/h2-4,10H,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C8H8O6S
Molecular Weight: 232.21 g/mol

2,4-Dihydroxyacetophenone 5-sulfate

CAS No.:

Cat. No.: VC1860502

Molecular Formula: C8H8O6S

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dihydroxyacetophenone 5-sulfate -

Specification

Description 2, 4-Dihydroxyacetophenone 5-sulfate belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2, 4-Dihydroxyacetophenone 5-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxyacetophenone 5-sulfate is primarily located in the cytoplasm.
2-O-sulfate-4-hydroxyacetophenone is an acetophenone substituted by a sulfooxy group at position 2 and by a hydroxy group at position 4. It has a role as a mouse metabolite. It is a member of acetophenones, an aryl sulfate and a member of phenols.
Molecular Formula C8H8O6S
Molecular Weight 232.21 g/mol
IUPAC Name (2-acetyl-5-hydroxyphenyl) hydrogen sulfate
Standard InChI InChI=1S/C8H8O6S/c1-5(9)7-3-2-6(10)4-8(7)14-15(11,12)13/h2-4,10H,1H3,(H,11,12,13)
Standard InChI Key COXWPCPYWFBNJH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=C(C=C1)O)OS(=O)(=O)O

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